[1,1'-Biphenyl]-4-ol, 4'-propoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-ol, 4’-propoxy-: is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyl group (-OH) at the 4-position and the other phenyl ring is substituted with a propoxy group (-OCH2CH2CH3) at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-propoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where a suitable hydroxylating agent such as hydrogen peroxide (H2O2) or a peracid is used.
Introduction of Propoxy Group: The propoxy group can be introduced through an etherification reaction, where a suitable alkylating agent such as propyl bromide (C3H7Br) is used in the presence of a base.
Industrial Production Methods: Industrial production methods for [1,1’-Biphenyl]-4-ol, 4’-propoxy- may involve large-scale Suzuki-Miyaura coupling reactions followed by hydroxylation and etherification steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-propoxy- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully hydrogenated biphenyl derivative.
Substitution: The compound can undergo substitution reactions where the hydroxyl or propoxy groups are replaced by other functional groups.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Fully hydrogenated biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industry:
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-propoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity . The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4-ol: Lacks the propoxy group, making it less hydrophobic and potentially less effective in certain applications.
[1,1’-Biphenyl]-4-propoxy-: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and potentially altering its biological activity.
Uniqueness:
Eigenschaften
CAS-Nummer |
127972-28-5 |
---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
4-(4-propoxyphenyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10,16H,2,11H2,1H3 |
InChI-Schlüssel |
MJVRFNMOKXNNAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.